Samarium sulfide

Description

Properties

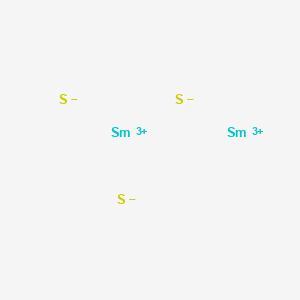

IUPAC Name |

samarium(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3S.2Sm/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZKWPQFAZAUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[S-2].[S-2].[S-2].[Sm+3].[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sm2S3, S3Sm2 | |

| Record name | Samarium(III) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Samarium(III)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923512 | |

| Record name | Disamarium trisulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12067-22-0 | |

| Record name | Samarium sulfide (Sm2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012067220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium sulfide (Sm2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disamarium trisulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disamarium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure and Lattice Parameters of Samarium Sulfide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental crystallographic properties of samarium sulfide (B99878) (SmS), a material of significant interest due to its unique electronic and structural phase transitions. A comprehensive understanding of its crystal structure and the factors influencing its lattice parameters is crucial for harnessing its potential in various applications, including advanced sensor technology and novel therapeutic delivery systems.

Crystal Structure of Samarium Sulfide (SmS)

This compound primarily crystallizes in a cubic rocksalt (NaCl-type) structure at ambient conditions.[1][2][3] This structure belongs to the space group Fm3m .[1] In this arrangement, each samarium (Sm) ion is octahedrally coordinated to six sulfur (S) ions, and conversely, each sulfur ion is octahedrally coordinated to six samarium ions.

Under the application of pressure, SmS undergoes a fascinating series of phase transitions. Initially, it experiences an isostructural electronic phase transition from a semiconducting "black" phase to a metallic "golden" phase at approximately 0.65 GPa (6.5 kbar).[2][4][5] This transition is characterized by a significant volume collapse without a change in the cubic crystal structure.[2] At significantly higher pressures, this compound transforms into a Cesium Chloride (CsCl-type) structure .[6][7][8]

It is important to distinguish samarium monosulfide (SmS) from other samarium sulfides, such as disamarium trisulfide (Sm2S3) , which possesses a more complex orthorhombic crystal structure .[9]

Lattice Parameters of this compound

The lattice parameter is a critical descriptor of the unit cell size and is influenced by factors such as pressure, temperature, and stoichiometry.

Rocksalt (B1) Phase

The lattice constant 'a' for the ambient pressure rocksalt phase of SmS has been reported by various studies. The values typically fall within the range of 0.5863 to 0.5970 nanometers .[1] A specific value of 0.5970 nm has also been cited.[10] For thin films annealed at 900 K, a lattice parameter of a = 0.593 nm has been measured.[4] The lattice constant is observed to decrease under pressure, a phenomenon directly linked to the change in the valence state of the samarium ion from Sm²⁺ towards Sm³⁺.[4]

High-Pressure Phases

The transition to the Cesium Chloride (B2) phase occurs at elevated pressures, though the exact transition pressure reported varies across different studies. Theoretical calculations and experimental observations place this transition in a broad range, with some studies predicting it as low as 1.7 GPa and others reporting it at significantly higher pressures of around 38.5 to 42 GPa.[6][7][8]

Orthorhombic Sm2S3

For the related compound, disamarium trisulfide (Sm2S3), the unit cell dimensions for its orthorhombic structure are:

-

a = 7.376 Å

-

b = 3.9622 Å

-

c = 15.352 Å [9]

Data Summary

The following tables summarize the key crystallographic data for this compound.

Table 1: Crystal Structure of this compound (SmS)

| Phase | Crystal System | Space Group | Structure Type |

| Ambient | Cubic | Fm3m | Rocksalt (NaCl)[1] |

| High Pressure | Cubic | - | Cesium Chloride (CsCl)[6][7] |

Table 2: Lattice Parameters of this compound and Related Compounds

| Compound | Phase | Lattice Parameter 'a' (nm) | Unit Cell Dimensions (Å) |

| SmS | Rocksalt (B1) | 0.5863 - 0.5970[1] | - |

| SmS (annealed thin film) | Rocksalt (B1) | 0.593[4] | - |

| Sm2S3 | Orthorhombic | - | a = 7.376, b = 3.9622, c = 15.352[9] |

Experimental Protocols

The determination of the crystal structure and lattice parameters of this compound predominantly relies on X-ray Diffraction (XRD) techniques.[4][6][11]

X-ray Diffraction (XRD)

Principle: XRD is a non-destructive analytical technique that provides detailed information about the crystallographic structure, chemical composition, and physical properties of materials. When a crystalline sample is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a pattern that is characteristic of the crystal structure.

Methodology for SmS Analysis:

-

Sample Preparation: Single crystals or powdered samples of this compound are prepared. For thin films, the material is deposited on a suitable substrate.

-

Instrumentation: A diffractometer is used, which consists of an X-ray source, a sample holder, and an X-ray detector.

-

Data Collection: The sample is exposed to a monochromatic X-ray beam at various angles (2θ). The detector measures the intensity of the diffracted X-rays at each angle.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, contains a series of peaks. The positions and intensities of these peaks are used to identify the crystal structure and determine the lattice parameters using Bragg's Law (nλ = 2d sinθ).

For high-pressure studies, a diamond anvil cell (DAC) is often integrated into the XRD setup, allowing for in-situ measurements as pressure is applied.[6] Synchrotron radiation is frequently employed as the X-ray source in such experiments due to its high brightness and tunability, which enables the collection of high-quality data from very small sample volumes under extreme conditions.[6]

X-ray Absorption Near Edge Structure (XANES)

To investigate the electronic structure changes that accompany the phase transitions, X-ray Absorption Near Edge Structure (XANES) spectroscopy is utilized.[4] This technique is sensitive to the oxidation state and local coordination environment of the absorbing atom (in this case, samarium). By analyzing the absorption edge features, the change in the valence of samarium from Sm²⁺ to Sm³⁺ during the pressure-induced transition can be monitored, providing a crucial link between the electronic and structural properties.[4]

Visualizations

References

- 1. Samarium monosulfide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. Samarium - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 9. Samarium(III) sulfide - Wikipedia [en.wikipedia.org]

- 10. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Electronic Band Structure of Samarium Sulfide (SmS)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Samarium Sulfide (B99878) (SmS) is a fascinating material renowned for its dramatic pressure-induced isostructural semiconductor-to-metal phase transition. This transition is characterized by a significant volume collapse and a change in color from black to a lustrous gold, driven by a valence change in the samarium ions. Understanding the electronic band structure of SmS is paramount to harnessing its unique properties for applications in high-density storage, sensors, and potentially even in novel therapeutic delivery systems where pressure sensitivity is a key factor. This technical guide provides a comprehensive overview of the electronic band structure of SmS, detailing the theoretical underpinnings and experimental investigations into its unique properties. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the underlying physical processes.

Introduction to the Electronic Properties of Samarium Sulfide

This compound is a monochalcogenide that crystallizes in the rock-salt (NaCl) crystal structure.[1] Under ambient conditions, it is a narrow-band-gap semiconductor.[2] The defining characteristic of SmS is its first-order, discontinuous phase transition under a relatively modest pressure of approximately 6.5 kbar (0.65 GPa).[2] This transition is not accompanied by a change in the crystal structure but involves a significant decrease in the lattice parameter.[3]

The fundamental mechanism driving this transition is a change in the electronic configuration of the samarium ions. In the semiconducting (black) phase, samarium is predominantly in the divalent Sm²⁺ (4f⁶) state.[4] Upon the application of pressure, there is a transition to a mixed-valence state, with a significant portion of the samarium ions adopting the trivalent Sm³⁺ (4f⁵) configuration, which has a smaller ionic radius.[1] This change in valence leads to the delocalization of an f-electron into the d-band, resulting in the metallic (golden) phase.[1]

The electronic band structure of semiconducting SmS is characterized by a narrow energy gap between the occupied Sm 4f⁶ states and the bottom of the unoccupied Sm 5d conduction band.[2] The valence band is primarily composed of S 3p orbitals.[2] The application of pressure increases the crystal field splitting of the Sm 5d band into its t₂g and e_g sub-bands and broadens the bands, leading to a reduction and eventual closure of the 4f-5d band gap.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the electronic and structural properties of this compound.

Table 1: Electronic Band Gap of Semiconducting SmS

| Method | Band Gap (eV) | Type | Reference |

| Experimental (Optical Absorption) | ~0.15 | Indirect | [2] |

| Experimental (ARPES) | ~0.25 | Indirect | [2] |

| Theoretical (DFT) | ~1.0 | Indirect | [2] |

| Experimental (at 0.65 GPa) | 0.045 ± 0.020 | - | [2] |

Table 2: Structural and Electronic Properties at the Phase Transition

| Property | Value | Units | Reference |

| Transition Pressure | ~6.5 (0.65) | kbar (GPa) | [2] |

| Lattice Parameter (Semiconducting) | ~5.97 | Å | [3] |

| Lattice Parameter (Metallic, post-transition) | ~5.70 | Å | [3] |

| Volume Collapse | ~10-15 | % | [4] |

| Resistivity Drop | Up to four orders of magnitude | - | [4] |

Table 3: Pressure Dependence of the Lattice Parameter of SmS at 300 K

| Pressure (kbar) | Lattice Parameter (Å) |

| 0 | 5.97 |

| 2 | 5.96 |

| 4 | 5.95 |

| 6 | 5.94 |

| 6.5 (transition) | 5.70 |

| 10 | 5.68 |

| 20 | 5.63 |

| 30 | 5.59 |

Note: Data points are illustrative and compiled from trends described in the literature. The transition is sharp.[3]

Table 4: Electrical Resistivity of SmS as a Function of Pressure at 2 K

| Pressure (kbar) | Electrical Resistivity (µΩ·cm) |

| 0 | ~10000 |

| 5 | ~12000 |

| 10 | ~15000 |

| 15.5 | ~16000 (Maximum) |

| 18.1 | ~14000 |

| 20 | ~12000 |

Note: The resistivity initially increases with pressure in the semiconducting phase before dropping sharply at the metallic transition. The data presented here shows the behavior in the "golden" or mixed-valence phase at low temperatures, where resistivity exhibits a peak before decreasing.[5]

Experimental Protocols

High-Pressure X-ray Diffraction (XRD)

Objective: To determine the lattice parameter of SmS as a function of pressure and observe the isostructural phase transition.

Methodology:

-

Sample Preparation: A single crystal of SmS is finely ground into a powder.

-

Diamond Anvil Cell (DAC) Loading: The powdered SmS sample is loaded into a small hole in a metal gasket (e.g., rhenium), which is placed between the culets of two diamond anvils. A pressure-transmitting medium is added to ensure hydrostatic pressure. Common media include a methanol-ethanol mixture, silicone oil, or inert gases like argon or nitrogen.[6][7] A small ruby chip is often included as a pressure calibrant.

-

Pressure Application: Pressure is applied by mechanically driving the two diamonds together. The pressure is determined by measuring the fluorescence spectrum of the ruby chip.

-

X-ray Diffraction Measurement: Monochromatic X-rays from a synchrotron source are diffracted by the SmS sample. The diffraction pattern is recorded on an area detector.

-

Data Analysis: The diffraction peaks are indexed to the rock-salt crystal structure. The lattice parameter 'a' is calculated from the positions of the diffraction peaks. This process is repeated at various pressures to map the pressure dependence of the lattice parameter.

Four-Probe Electrical Resistivity Measurement

Objective: To measure the change in electrical resistivity of SmS as a function of pressure and temperature.

Methodology:

-

Sample and Contact Preparation: A thin, bar-shaped single crystal of SmS is used. Four thin wires (e.g., gold or platinum) are attached to the sample in a linear, equidistant configuration using silver epoxy or wire bonding.

-

High-Pressure Setup: The sample with the attached leads is placed inside a high-pressure cell, such as a piston-cylinder apparatus or a DAC adapted for electrical measurements. A pressure-transmitting medium is used to ensure hydrostatic conditions.[8]

-

Measurement Principle: A constant DC or low-frequency AC current (I) is passed through the two outer probes. The voltage drop (V) across the two inner probes is measured using a high-impedance voltmeter.[9]

-

Data Acquisition: The resistance (R = V/I) is measured as the pressure is incrementally increased. For temperature-dependent measurements, the pressure is held constant while the temperature is varied using a cryostat.

-

Resistivity Calculation: The electrical resistivity (ρ) is calculated from the resistance using the formula ρ = R * (A/L), where A is the cross-sectional area of the sample and L is the distance between the inner probes. Geometric correction factors may be necessary depending on the sample and probe geometry.

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy

Objective: To determine the average valence state of samarium in SmS as a function of pressure or temperature.

Methodology:

-

Sample Preparation: A thin, uniform layer of powdered SmS is prepared on a suitable substrate (e.g., Kapton tape) or mixed with a binder (e.g., boron nitride) and pressed into a pellet.

-

Spectrometer Setup: The experiment is performed at a synchrotron radiation facility. A double-crystal monochromator is used to select and scan the X-ray energy across the Sm L₃-edge (around 6.715 keV).

-

Data Collection: The X-ray absorption is measured in either transmission or fluorescence mode. In transmission mode, the intensity of the X-rays before (I₀) and after (I) passing through the sample is measured. The absorption coefficient is proportional to ln(I₀/I). In fluorescence mode, the intensity of the emitted fluorescent X-rays is measured, which is proportional to the absorption.

-

Data Analysis: The XANES spectrum of SmS shows distinct features corresponding to Sm²⁺ and Sm³⁺ valence states. The Sm³⁺ peak appears at a slightly higher energy (~7-8 eV) than the Sm²⁺ peak.[10] The average samarium valence is determined by fitting the experimental spectrum with a linear combination of reference spectra for pure Sm²⁺ and Sm³⁺ compounds.[11]

Angle-Resolved Photoemission Spectroscopy (ARPES)

Objective: To directly map the electronic band structure (E vs. k) of SmS.

Methodology:

-

Sample Preparation: A high-quality single crystal of SmS is required. The experiment is conducted in an ultra-high vacuum (UHV) environment (pressure < 10⁻¹⁰ torr) to maintain a clean surface. The sample is cleaved in-situ to expose a fresh, atomically flat surface.[12]

-

Photoemission Process: The sample is irradiated with monochromatic photons from a synchrotron or a UV lamp (e.g., He Iα radiation at 21.2 eV).[12] The photons excite electrons from the sample, which are then emitted into the vacuum.

-

Electron Analysis: The kinetic energy and emission angle of the photoemitted electrons are measured using a hemispherical electron analyzer.

-

Band Structure Mapping: The binding energy and crystal momentum of the electrons within the solid can be determined from their measured kinetic energy and emission angle. By systematically varying the emission angle, the energy versus momentum dispersion (the band structure) can be mapped out.[13]

Visualization of Key Concepts

Signaling Pathway of the Pressure-Induced Phase Transition

Caption: Pressure-induced semiconductor-to-metal transition in SmS.

Experimental Workflow for Characterizing SmS

Caption: Experimental workflow for SmS electronic structure analysis.

Logical Relationship of Electronic Bands in SmS

Caption: Electronic band relationship in SmS under pressure.

Conclusion

The electronic band structure of this compound is a rich area of study, offering profound insights into the physics of strongly correlated electron systems and phase transitions. The pressure-induced semiconductor-to-metal transition, driven by the unique interplay of the Sm 4f and 5d electronic states, makes SmS a model system for investigating valence fluctuations. The experimental techniques detailed in this guide provide a robust framework for probing these complex phenomena. A thorough understanding of the electronic properties of SmS, as outlined herein, is crucial for the continued exploration of its potential in advanced technological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Diamond anvil cell - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Four-probe electrical measurements with a liquid pressure medium in a diamond anvil cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Angle-resolved photoemission spectroscopy - Wikipedia [en.wikipedia.org]

- 13. Angle-resolved Photoemission Spectroscopy | Shen Laboratory [arpes.stanford.edu]

A Technical Guide to the Pressure-Induced Semiconductor-Metal Transition in Samarium Sulfide (SmS)

Abstract

Samarium Sulfide (SmS) is a fascinating rare-earth monochalcogenide renowned for its dramatic first-order, isostructural semiconductor-to-metal transition under the application of hydrostatic pressure. At ambient pressure, SmS is a semiconductor with a characteristic black appearance. Upon the application of a modest pressure of approximately 6.5 kbar, it undergoes a phase transition to a metallic state, distinguished by a lustrous golden color. This transition is marked by a significant volume collapse and a drastic change in its electronic properties, all while retaining its rock-salt crystal structure. The underlying mechanism involves a valence change of the samarium ions, driven by the delocalization of an electron from the localized 4f orbital to the 5d conduction band. This whitepaper provides a comprehensive overview of this phenomenon, detailing the underlying physics, summarizing key quantitative data, outlining the experimental protocols used for its investigation, and visualizing the core concepts.

The Physics of the Valence Transition

At atmospheric pressure, Samarium in SmS is primarily in a divalent Sm²⁺ state, with the electronic configuration [Xe] 4f⁶. The 4f electronic states are highly localized and do not participate in conduction. The electronic band structure of this semiconducting "black phase" is characterized by a filled 4f level located in the band gap, approximately 0.2 eV below the bottom of the empty 5d conduction band.

The application of hydrostatic pressure forces the atoms closer together, reducing the lattice constant.[1] This has two primary effects on the electronic structure:

-

Increased Crystal Field Splitting: The degeneracy of the 5d orbitals is lifted, and the overall 5d band broadens and lowers in energy.

-

Increased Orbital Overlap: The interaction between neighboring atoms increases.[2]

As pressure rises, the energy gap between the 4f level and the bottom of the 5d conduction band decreases. At a critical pressure (P₀), it becomes energetically favorable for an electron to delocalize from the localized 4f orbital of a Sm²⁺ ion into the itinerant 5d conduction band. This process can be represented as:

Sm²⁺ (4f⁶) → Sm³⁺ (4f⁵) + e⁻ (5d conduction band)

This electron promotion triggers the transition to the metallic "gold phase." In this high-pressure phase, the samarium ions are in a mixed-valence state, where the valence fluctuates between +2 and +3.[3] This transition results in a high density of free carriers in the 5d band, leading to metallic behavior. A key characteristic of this transition is that it is isostructural, meaning the face-centered cubic (rock-salt) crystal structure is preserved across the transition.[3]

Caption: Electronic band structure change in SmS under pressure.

Quantitative Data Summary

The pressure-induced transition in SmS is characterized by abrupt changes in its physical properties. The table below summarizes key quantitative data reported in the literature.

| Property | Value in Semiconducting Phase (P < 0.65 GPa) | Value in Metallic Phase (P > 0.65 GPa) | Notes |

| Transition Pressure | N/A | ~6.5 kbar (~0.65 GPa) at 298 K | First-order discontinuous transition.[3] |

| Volume Collapse | N/A | ~8% | Occurs at the transition pressure with no change in crystal structure. |

| Resistivity | High (Semiconductor) | Decreases by a factor of ~5 at the transition | The resistivity of the metallic phase increases as temperature decreases, which is unusual for a metal.[3] |

| Optical Reflectivity | Low | Increases by a factor of ~10 at 0.8 µm | The material changes from black to a golden-yellow metallic luster.[3] |

| Magnetic Susceptibility | High (from Sm²⁺ ions) | Decreases by ~60% | Indicates the demagnetization of 4f electrons as they delocalize.[3] |

| Electronic Specific Heat Coefficient (γ) | ~7 mJ/mole K² (upper limit) | ~145 mJ/mole K² | The large value in the metallic phase is indicative of a high density of states at the Fermi level. |

Experimental Protocols

Investigating the properties of materials under high pressure requires specialized equipment and techniques.

High-Pressure Generation and Calibration

Apparatus: Diamond Anvil Cell (DAC) A Diamond Anvil Cell (DAC) is the most common tool for generating ultra-high static pressures.[4][5] The protocol involves:

-

Gasket Preparation: A metal gasket (e.g., of CuBe) is pre-indented between two brilliant-cut diamond anvils to a desired thickness.[6] A central hole is then drilled into the indented area using techniques like electric discharge machining to serve as the sample chamber.[6]

-

Sample Loading: A small single crystal or powdered sample of SmS is placed inside the gasket hole.

-

Pressure Medium: A pressure-transmitting medium is loaded into the sample chamber to ensure hydrostatic or quasi-hydrostatic pressure conditions. Common media include liquids like Daphne oil or inert gases like nitrogen or argon which are loaded cryogenically.[6]

-

Pressure Application: Force is applied to the diamonds, typically via a mechanical screw or a gas membrane, which compresses the gasket and pressurizes the sample chamber.[7]

Pressure Measurement: Ruby Fluorescence The pressure inside the DAC is measured in situ using the ruby fluorescence method:

-

A few tiny ruby spheres (Al₂O₃:Cr³⁺) are placed in the sample chamber along with the SmS sample.[6][7]

-

A laser is focused on a ruby sphere, causing it to fluoresce.

-

The wavelength of the emitted R1 fluorescence line is measured with a spectrometer.[6]

-

The pressure-dependent shift of this line from its ambient pressure position is used to calculate the pressure with high precision.

Caption: Generalized workflow for high-pressure experiments using a DAC.

Structural Analysis: High-Pressure X-ray Diffraction (HP-XRD)

HP-XRD is crucial for confirming the isostructural nature of the transition and measuring the lattice parameter and volume collapse.

-

Setup: A DAC containing the SmS sample is mounted on a goniometer at a synchrotron beamline.[7] Synchrotron sources are preferred due to their high brilliance, which is necessary to get a good diffraction signal from the minute sample volume in the DAC.[8]

-

Technique: Angle-dispersive X-ray diffraction (ADXRD) is commonly used. A monochromatic X-ray beam is focused on the sample, and the diffracted X-rays are collected by an area detector (e.g., a CCD or Image Plate).[8]

-

Data Collection: Diffraction patterns are collected at various pressures. The pressure is increased incrementally, allowing for the precise determination of the transition pressure.

-

Analysis: The collected 2D diffraction images are integrated to produce 1D intensity vs. 2θ plots. The positions of the diffraction peaks are used to calculate the lattice parameter (a) of the cubic SmS structure at each pressure. The unit cell volume (V = a³) is then determined, and the volume collapse (ΔV/V) at the transition is calculated.

Electrical Transport: High-Pressure Resistivity

Measuring the change in electrical resistivity is fundamental to identifying the semiconductor-metal transition.

-

Setup: For pressures up to ~30 kbar, piston-cylinder cells can be used, which accommodate larger samples and simpler electrical lead configurations.[6] For higher pressures, specialized DACs are required.

-

Probe Configuration: A four-probe measurement is standard. Four thin electrical leads are carefully arranged in contact with the SmS sample inside the pressure chamber. This configuration separates the current-carrying and voltage-sensing circuits, eliminating the influence of contact resistance.

-

Measurement: A known DC or low-frequency AC current is passed through the outer two probes, and the voltage drop is measured across the inner two probes.

-

Analysis: The resistance (R) is calculated using Ohm's law (R = V/I). The resistivity (ρ) is then determined by correcting for the sample's geometry.[9] The evolution of resistivity with pressure and temperature is mapped to characterize the transition.

Caption: Cause-and-effect relationship in the SmS transition.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. cpfs.mpg.de [cpfs.mpg.de]

- 6. High-Pressure Methods | 1. Physikalisches Institut | University of Stuttgart [pi1.uni-stuttgart.de]

- 7. High Pressure [fkf.mpg.de]

- 8. High pressure x-ray diffraction techniques with synchrotron radiation [cpb.iphy.ac.cn]

- 9. Electrical resistivity and conductivity - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Optical Properties of Samarium Sulfide Thin Films

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optical properties of samarium sulfide (B99878) (SmS) thin films, a material of significant interest due to its unique semiconductor-to-metal phase transition. This document details the synthesis of SmS thin films, the experimental protocols for their optical characterization, and a summary of their key optical parameters in both the semiconducting and metallic states.

Introduction to Samarium Sulfide

This compound (SmS) is a fascinating material that exhibits a dramatic change in its electronic and optical properties under external stimuli such as pressure or strain.[1][2] In its ambient state, SmS is a semiconductor with a characteristic black or bluish-black color.[2][3] Upon the application of sufficient pressure, it undergoes a first-order phase transition to a metallic state, distinguished by a lustrous golden appearance.[2][3] This reversible transition makes SmS a promising candidate for a variety of applications, including pressure sensors, memory devices, and optical switching.[2][3]

This guide focuses on the optical properties of SmS in the form of thin films, which are crucial for the design and fabrication of such novel devices.

Synthesis of this compound Thin Films

The quality and properties of SmS thin films are highly dependent on the deposition technique and its parameters. The two most common methods for synthesizing SmS thin films are electron beam evaporation and sputtering.

Electron Beam Evaporation

Electron beam evaporation is a physical vapor deposition (PVD) technique where a high-energy electron beam is used to vaporize a source material, which then condenses on a substrate to form a thin film.[4][5][6][7]

Experimental Protocol:

A typical procedure for depositing SmS thin films via e-beam evaporation is as follows:

-

Substrate Preparation: Substrates, such as glass or silicon wafers, are meticulously cleaned to remove any contaminants. This often involves sequential ultrasonic cleaning in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.

-

Source Material: High-purity this compound powder or pellets are placed in a suitable crucible (e.g., tungsten or molybdenum) within the evaporation chamber.[8]

-

Vacuum Deposition: The chamber is evacuated to a high vacuum, typically in the range of 10⁻⁶ to 10⁻⁷ Torr, to minimize contamination from residual gases.[9]

-

Deposition Process:

-

The substrate is often heated to a specific temperature, typically between 200°C and 400°C, to control the film's crystallinity and adhesion.[1][3]

-

A high-energy electron beam is directed onto the SmS source material, causing it to evaporate.

-

The deposition rate is carefully controlled, typically in the range of 0.1 to 1 nm/s, and monitored in real-time using a quartz crystal microbalance.[10]

-

A shutter between the source and the substrate is used to control the start and end of the deposition process.

-

-

Cooling: After deposition, the substrate is allowed to cool down to room temperature in a vacuum.

Key Deposition Parameters for E-beam Evaporation:

| Parameter | Typical Value/Range |

| Base Pressure | 10⁻⁶ - 10⁻⁷ Torr |

| Substrate Temperature | 200 - 400 °C[1][3] |

| Deposition Rate | 0.1 - 1 nm/s[10] |

| Source Material Purity | > 99.9% |

Sputtering

Sputtering is another PVD technique where ions from a plasma are accelerated to bombard a target material, causing atoms to be ejected and deposited onto a substrate.[11]

Experimental Protocol:

-

Substrate and Target Preparation: The substrate is cleaned as described for e-beam evaporation. A high-purity SmS target is installed in the sputtering system.

-

Vacuum and Gas Inlet: The chamber is evacuated to a high vacuum, and then an inert gas, typically Argon (Ar), is introduced to a working pressure in the mTorr range.

-

Deposition Process:

-

A high voltage is applied to the target, creating a plasma.

-

Ar ions are accelerated towards the SmS target, dislodging Sm and S atoms.

-

These atoms travel through the plasma and deposit on the substrate.

-

The substrate may be heated to control film properties.

-

-

Post-Deposition: The system is vented, and the coated substrate is removed.

Key Deposition Parameters for Sputtering:

| Parameter | Typical Value/Range |

| Base Pressure | < 5 x 10⁻⁶ Torr |

| Working Gas | Argon (Ar) |

| Working Pressure | 1 - 20 mTorr |

| Sputtering Power (RF or DC) | 50 - 200 W |

| Substrate Temperature | Room Temperature to 400°C |

Optical Characterization Techniques

A suite of optical characterization techniques is employed to determine the properties of SmS thin films.

UV-Vis-NIR Spectroscopy

UV-Vis-NIR spectroscopy is a fundamental technique used to measure the transmittance and reflectance of a thin film over a wide range of wavelengths (typically 200-2500 nm).[12][13][14] From these spectra, key optical constants such as the refractive index (n), extinction coefficient (k), and the optical band gap (Eg) can be determined.[2][9]

Experimental Protocol:

-

Instrumentation: A double-beam UV-Vis-NIR spectrophotometer is commonly used.

-

Sample Preparation: An SmS thin film deposited on a transparent substrate (e.g., quartz or glass) is required. A blank substrate of the same material is used as a reference.

-

Measurement:

-

The transmittance spectrum is obtained by passing a beam of light through the sample and measuring the intensity of the transmitted light as a function of wavelength.

-

The reflectance spectrum is measured by directing the light beam onto the film's surface and measuring the intensity of the reflected light.

-

-

Data Analysis: The obtained transmittance (T) and reflectance (R) spectra are used to calculate the absorption coefficient (α), refractive index (n), and extinction coefficient (k) using established optical models and software.[2][9][15] The optical band gap is typically determined by plotting (αhν)² versus photon energy (hν) (for a direct band gap semiconductor) and extrapolating the linear portion of the curve to the energy axis (Tauc plot).[16]

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy is a non-destructive technique that provides information about the electronic band structure and defect states within a material.[8][17][18]

Experimental Protocol:

-

Instrumentation: A photoluminescence spectrometer equipped with a monochromatic light source (e.g., a laser) and a sensitive detector is used.

-

Measurement:

-

Data Analysis: The position and intensity of the emission peaks provide information about the band gap energy and the presence of radiative recombination centers.

Optical Properties of this compound Thin Films

The optical properties of SmS thin films are dramatically different in their semiconducting and metallic states.

Semiconducting Phase

In its semiconducting state, SmS is a narrow band gap material.

Key Optical Properties of Semiconducting SmS:

| Property | Value/Range | Reference |

| Optical Band Gap (Eg) | 0.2 - 0.6 eV | [3] |

| Appearance | Black / Bluish-black | [2] |

The refractive index and extinction coefficient are wavelength-dependent. Generally, the refractive index is relatively high in the visible and near-infrared regions, while the extinction coefficient is low in the near-infrared, increasing significantly as the photon energy approaches the band gap.

Metallic Phase

The semiconductor-to-metal transition is induced by applying pressure, typically in the GPa range.[1][2] This transition leads to a drastic change in the optical properties.

Key Optical Properties of Metallic SmS:

| Property | Value/Range | Reference |

| Appearance | Golden | [2] |

| Plasma Frequency (ωp) | ~2.8 eV |

In the metallic state, the optical properties are described by a Drude-like model, characterized by a plasma frequency. The material exhibits high reflectance in the infrared and visible regions, which is responsible for its golden luster.

The Semiconductor-to-Metal Transition: A Change in Optical Signature

The transition from the semiconducting to the metallic state in SmS thin films is the most defining characteristic of this material. This phase change can be triggered and monitored through various experimental means.

Experimental Workflow for Inducing and Characterizing the Phase Transition:

References

- 1. mdpi.com [mdpi.com]

- 2. Refractive index and extinction coefficient of thin film materials - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. inrf.uci.edu [inrf.uci.edu]

- 9. aemdeposition.com [aemdeposition.com]

- 10. What Is The Deposition Rate Of E-Beam Evaporation? Control Thin Film Quality And Speed - Kintek Solution [kindle-tech.com]

- 11. s80e7ac8b55e77c3c.jimcontent.com [s80e7ac8b55e77c3c.jimcontent.com]

- 12. korvustech.com [korvustech.com]

- 13. catalogimages.wiley.com [catalogimages.wiley.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Electron-Beam Evaporation for Thin-Film Deposition [findlight.net]

- 19. Characterization and Growth of Thin Films | ICMM [icmm.csic.es]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Magnetic Properties of Divalent Samarium Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divalent samarium sulfide (B99878) (SmS) is a fascinating material that exhibits a unique range of physical properties, most notably a pressure-induced semiconductor-to-metal transition. Accompanying this electronic transition are dramatic changes in its magnetic behavior, evolving from a non-magnetic state to a magnetically ordered phase under pressure. This guide provides a comprehensive overview of the magnetic properties of SmS, detailing the experimental methodologies used to characterize them and the theoretical frameworks that explain its behavior. This information is crucial for researchers in condensed matter physics and materials science, and may offer insights for drug development professionals interested in the effects of localized pressure on molecular and electronic systems.

Magnetic Properties of Divalent Samarium Sulfide

At ambient pressure, this compound is a semiconductor with samarium in a divalent (Sm²⁺) state. The Sm²⁺ ion has a 4f⁶ electronic configuration, resulting in a non-magnetic J=0 ground state, which is a consequence of the cancellation of the orbital and spin angular momenta. This leads to a temperature-independent Van Vleck paramagnetism.[1]

Upon the application of pressure, SmS undergoes an isostructural phase transition at approximately 0.65 GPa from the semiconducting "black" phase to a metallic "golden" phase. In this intermediate valence state, the Sm ions fluctuate between the Sm²⁺ (4f⁶) and Sm³⁺ (4f⁵) configurations. As pressure is further increased to around 2 GPa, a magnetic ordering transition occurs, driven by the increasing prevalence of the magnetic Sm³⁺ ions.[2] The magnetic properties in this regime are governed by indirect exchange interactions, such as the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction, between the localized 4f moments of the Sm³⁺ ions, mediated by conduction electrons.[3][4]

Data Presentation

The following tables summarize the key quantitative magnetic properties of divalent this compound.

| Property | Value | Conditions | Reference |

| Magnetic State (Ambient Pressure) | Non-magnetic (Van Vleck Paramagnet) | P = 1 atm | [1] |

| Electronic Configuration of Sm²⁺ | 4f⁶ (J=0 ground state) | P = 1 atm | [5] |

| Semiconductor-to-Metal Transition Pressure | ~0.65 GPa | Room Temperature | [2] |

| Magnetic Ordering Transition Pressure | ~2.0 GPa | Low Temperature | [2] |

| Magnetic Moment of Sm²⁺ | 0 µB | - | [5] |

| Magnetic Moment of Sm³⁺ | ~0.71 µB (free ion) | - | [6] |

| Experimentally Observed Moment in Ordered Phase | ~0.65 µB | High Pressure | [5] |

| Pressure (GPa) | Magnetic Ordering Temperature (K) | Magnetic Phase |

| < 2.0 | 0 | Paramagnetic (Intermediate Valence) |

| 2.0 | ~15-20 | Antiferromagnetic (Type II) |

| > 2.0 | Increases with pressure | Antiferromagnetic |

Experimental Protocols

Synthesis of High-Quality Single Crystals of SmS

High-quality single crystals are essential for accurate magnetic measurements. The Bridgman method is a common technique for growing SmS single crystals.[7][8][9][10][11]

Methodology: Vertical Bridgman-Stockbarger Technique

-

Starting Materials: High-purity samarium (99.9% or better) and sulfur (99.999% or better) are used as starting materials.

-

Stoichiometry: The elements are weighed in a stoichiometric 1:1 molar ratio.

-

Crucible: The materials are placed in a tungsten or molybdenum crucible.

-

Encapsulation: The crucible is sealed under a high vacuum in a quartz ampoule to prevent oxidation and sulfur loss.

-

Furnace Setup: The sealed ampoule is placed in a vertical Bridgman furnace with a two-zone temperature profile: a hot zone above the melting point of SmS (~2300 K) and a cold zone below the melting point.

-

Melting: The ampoule is initially positioned in the hot zone to ensure the complete melting of the charge.

-

Crystal Growth: The ampoule is then slowly lowered through the temperature gradient at a controlled rate (typically 1-5 mm/hour). A seed crystal can be used at the bottom of the crucible to promote single-crystal growth with a specific orientation.

-

Cooling: After the entire melt has solidified, the furnace is slowly cooled to room temperature over several hours to prevent cracking of the crystal.

-

Crystal Extraction: The single crystal is carefully extracted from the crucible. The quality of the crystal is assessed using techniques such as X-ray diffraction (XRD).

Magnetic Susceptibility Measurement

Magnetic susceptibility measurements are crucial for determining the magnetic state and ordering temperature of SmS. A Superconducting Quantum Interference Device (SQUID) magnetometer is a highly sensitive instrument for such measurements.[12][13][14]

Methodology: SQUID Magnetometry

-

Sample Preparation: A small, well-characterized single crystal of SmS is selected. The mass of the sample is accurately measured.

-

Sample Mounting: The crystal is mounted in a sample holder (e.g., a gelatin capsule or a straw) that has a known, low magnetic background. The orientation of the crystal with respect to the applied magnetic field can be controlled if anisotropic measurements are desired.

-

Instrument Setup: The SQUID magnetometer is cooled down to liquid helium temperature (4.2 K). The magnetic field is set to a small value (e.g., 100 Oe) for susceptibility measurements.

-

Zero-Field-Cooled (ZFC) Measurement: The sample is cooled from room temperature to the lowest desired temperature (e.g., 2 K) in the absence of an applied magnetic field. The magnetic field is then applied, and the magnetization is measured as the temperature is slowly increased.

-

Field-Cooled (FC) Measurement: The sample is cooled from above the magnetic ordering temperature in the presence of the applied magnetic field. The magnetization is measured as the temperature is decreased.

-

Data Analysis: The magnetic susceptibility (χ) is calculated from the measured magnetization (M), the applied magnetic field (H), and the sample mass or volume. The temperature dependence of χ reveals the magnetic ordering temperature (e.g., the Néel temperature for an antiferromagnet) and provides information about the magnetic interactions. The Curie-Weiss law can be used to analyze the paramagnetic region.[12]

Neutron Diffraction for Magnetic Structure Determination

Neutron diffraction is a powerful technique to determine the microscopic magnetic structure of a material in its ordered state.[15][16][17]

Methodology: High-Pressure Neutron Powder Diffraction

-

Sample Preparation: A powdered sample of single-crystalline SmS is prepared.

-

Pressure Cell: The powdered sample is loaded into a high-pressure cell, such as a diamond anvil cell (DAC) or a piston-cylinder cell, along with a pressure-transmitting medium (e.g., a mixture of methanol (B129727) and ethanol) to ensure hydrostatic pressure. A pressure calibrant (e.g., a small ruby chip) is also included.[17][18]

-

Neutron Diffractometer: The pressure cell is mounted on a neutron powder diffractometer at a neutron source.

-

Data Collection at Ambient Pressure: A neutron diffraction pattern is collected at ambient pressure and low temperature (below the expected ordering temperature) to determine the crystal structure.

-

Data Collection under High Pressure: The pressure is increased incrementally. At each pressure point, the sample is cooled to a temperature below the magnetic ordering temperature, and a neutron diffraction pattern is collected.

-

Data Analysis: The diffraction patterns are analyzed to identify magnetic Bragg peaks, which appear at different scattering angles than the nuclear Bragg peaks. The positions and intensities of these magnetic peaks are used to determine the magnetic structure, including the arrangement and orientation of the magnetic moments. Rietveld refinement is a common method used for this analysis.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 2. Quantitative Susceptibility Mapping: Contrast Mechanisms and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RKKY interaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. esrf.fr [esrf.fr]

- 6. ias.ac.in [ias.ac.in]

- 7. assets-global.website-files.com [assets-global.website-files.com]

- 8. scribd.com [scribd.com]

- 9. Bridgman Method for Growing Metal Halide Single Crystals: A Review [mdpi.com]

- 10. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]

- 11. EdTech Books [edtechbooks.org]

- 12. A beginner’s guide to interpreting magnetic susceptibility data - Stewart Blusson Quantum Matter Institute [qmi.ubc.ca]

- 13. community.wvu.edu [community.wvu.edu]

- 14. researchgate.net [researchgate.net]

- 15. The DN-6 Neutron Diffractometer for High-Pressure Research at Half a Megabar Scale | MDPI [mdpi.com]

- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 17. High Pressure [fkf.mpg.de]

- 18. neutrons.ornl.gov [neutrons.ornl.gov]

Synthesis of Samarium Sulfide Single Crystals: A Technical Guide

Abstract: Samarium monosulfide (SmS) is a material of significant scientific interest due to its unique pressure-induced semiconductor-to-metal phase transition and associated changes in its electronic, optical, and magnetic properties.[1][2] Access to high-quality single crystals is paramount for fundamental research and the exploration of potential applications in memory devices, sensors, and thermoelectrics.[1][3] This technical guide provides an in-depth overview of the core methodologies for synthesizing samarium sulfide (B99878) single crystals. It details the prevalent two-step solid-state reaction method and the chemical vapor transport technique for purification and growth. This document includes comprehensive experimental protocols, summarizes key quantitative data in tabular form, and presents visual workflows and logical diagrams to aid researchers, scientists, and professionals in the field.

Physicochemical Properties of Samarium Monosulfide (SmS)

Samarium typically exists in a +3 oxidation state, but in samarium monosulfide, it adopts the less common +2 state.[4][5] This configuration is central to its unique physical properties. The semiconducting "black" phase of SmS undergoes an isostructural transition to a metallic "golden" phase under pressure (approximately 0.65 GPa at 300 K) or by mechanical polishing.[2][3] This transition is reversible in single crystals upon the release of pressure.[1]

Table 1: Physical and Chemical Properties of Samarium Monosulfide (SmS)

| Property | Value | Reference |

| Chemical Formula | SmS | [3] |

| Crystal Structure | Cubic, NaCl-type | [2][3] |

| Space Group | Fm3m | [3] |

| Lattice Parameter (a) | 5.967 Å | [3] |

| Color | Black-blue (Semiconducting) | [2] |

| Molar Mass | 182.42 g/mol | [5] |

| Density (X-ray) | 5.67 g/cm³ | [3] |

| Congruent Melting Point | 2475 K (2202 °C) | [3] |

| Band Gap (ΔE) | 0.23 eV | [3] |

| Phase Transition Pressure | ~0.65 GPa (at 300 K) | [3] |

Synthesis Methodologies for SmS Single Crystals

The synthesis of high-purity, stoichiometric SmS single crystals is challenging due to the high melting point of the compound and the high reactivity of samarium metal.[3][5] The most widely adopted and reliable method is a two-step solid-state synthesis, which involves the direct reaction of the constituent elements followed by a high-temperature fusion or annealing step to ensure homogeneity and promote crystal growth.[1][3] Other techniques common to crystal growth, such as Chemical Vapor Transport (CVT), can be employed for purification and the growth of smaller, high-quality crystals.[6]

Experimental Protocols

Two-Step Solid-State Reaction and Fusion

This is the primary method for producing bulk SmS single crystals. It begins with the synthesis of SmS powder from the elements, followed by melting and slow cooling to form a crystalline ingot.

Experimental Protocol:

-

Precursor Preparation: High-purity samarium metal (chips or powder) and elemental sulfur powder are weighed in stoichiometric amounts (1:1 molar ratio).[4] Handling of samarium should be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation.[5]

-

Initial Reaction: The precursors are placed inside a quartz or silica (B1680970) ampoule.[3][4] The ampoule is evacuated to a high vacuum and sealed. It is then placed in a tube furnace and heated slowly to an intermediate temperature (e.g., 600 °C) and held for several days to allow the elements to react.[1] This slow initial reaction prevents excessive sulfur vapor pressure which could rupture the ampoule.

-

Homogenization: After the initial reaction, the resulting polycrystalline SmS powder is recovered from the ampoule in an inert atmosphere.

-

Fusion and Crystallization: The SmS powder is transferred to a high-melting-point, non-reactive crucible, typically made of tungsten or tantalum.[1][3] The crucible is placed in a high-temperature furnace, such as an induction furnace or an electron-beam welding system.[1] The material is heated above its melting point (2202 °C) and then slowly cooled to promote the growth of a single crystal ingot.

References

An In-depth Technical Guide to Valence Fluctuation Phenomena in Samarium Sulfide (SmS)

Executive Summary

Samarium Monosulfide (SmS) is a fascinating material renowned for its dramatic pressure-induced, isostructural phase transition from a semiconductor to a metallic state. This first-order transition is rooted in the quantum mechanical phenomenon of valence fluctuation, where the samarium (Sm) ion transitions from a stable divalent state (Sm²⁺) to an intermediate-valence state with a configuration fluctuating between Sm²⁺ and Sm³⁺. This guide provides a comprehensive technical overview of the core principles governing this phenomenon, detailed experimental protocols for its investigation, and key quantitative data to support further research and application development.

Introduction to Samarium Sulfide (B99878) and Valence Fluctuation

Samarium sulfide belongs to a class of materials known as mixed-valence compounds. In its ambient pressure, semiconducting state (the "black" phase), samarium predominantly exists in the nonmagnetic divalent Sm²⁺ (4f⁶) configuration.[1] The application of hydrostatic pressure of approximately 0.65 GPa (6.5 kbar) at room temperature induces an abrupt, isostructural transition to a metallic state (the "golden" phase).[2] This transition is not driven by a change in the crystal lattice structure, which remains face-centered cubic (NaCl-type), but by a delocalization of a 4f electron into the 5d conduction band.[3]

This promotion of a 4f electron results in a change in the Sm ion's electronic configuration towards the magnetic trivalent Sm³⁺ (4f⁵) state.[1] In the metallic phase, the Sm ion exists in a quantum mechanical mixture of the 4f⁶ and 4f⁵ configurations, a state referred to as intermediate or fluctuating valence. This change is accompanied by a significant volume collapse and a drastic decrease in electrical resistivity.[4]

The Physics of the Transition

The core of the phenomenon lies in the relative energies of the localized 4f electronic level and the delocalized 5d conduction band. In the semiconducting phase, the 4f level lies within the band gap, below the 5d conduction band.[3] Applying pressure increases the crystal field splitting of the 5d band and broadens it, causing the bottom of the 5d band to lower in energy. At a critical pressure (Pc), the 5d band edge crosses the 4f level, making it energetically favorable for a 4f electron to delocalize into the 5d band. This charge fluctuation between the two configurations is the essence of the valence fluctuation phenomenon in SmS.

Below is a diagram illustrating the pressure-induced electronic transition.

Caption: Electronic band structure change in SmS under pressure.

Quantitative Data on the Valence Transition

The transition in SmS is characterized by significant and abrupt changes in its physical properties. The following tables summarize key quantitative data from experimental studies.

| Property | Semiconducting Phase (P < 0.65 GPa) | Metallic Phase (P > 0.65 GPa) | Reference |

| Color | Black | Golden-Yellow | [2] |

| Crystal Structure | NaCl-type (B1) | NaCl-type (B1) | [3] |

| Lattice Constant (a) | 5.97 Å | ~5.70 Å | [5][6] |

| Volume Collapse (ΔV/V) | - | ~13% | [7] |

| Electrical Resistivity (ρ) | ~10⁻² - 10⁻³ Ω·cm | ~10⁻⁴ - 10⁻⁵ Ω·cm | [4] |

| Samarium Valence | ~+2.0 | ~+2.7 to +2.8 | [1] |

| Magnetic State | Non-magnetic (J=0 ground state) | Diamagnetic / Weakly Paramagnetic | [1] |

| Bulk Modulus (B₀) | ~47.5 GPa | ~100 GPa | [8] |

Table 1: Comparison of Physical Properties of SmS in Semiconducting and Metallic Phases at Room Temperature.

| Parameter | Value | Conditions | Reference |

| Transition Pressure (Pc) | ~0.65 GPa (6.5 kbar) | Room Temperature | [2] |

| Resistivity Drop at Pc | Up to four orders of magnitude | Room Temperature | [4] |

| Energy Gap (Eg) | ~0.23 eV | Ambient Pressure | [6] |

| f-d Band Gap at Pc | ~45 meV | Just before transition | [9] |

Table 2: Key Parameters of the Pressure-Induced Transition in SmS.

Key Experimental Protocols

Characterizing the valence fluctuation phenomenon in SmS requires specialized experimental techniques capable of probing material properties under extreme conditions.

High-Pressure X-ray Diffraction (XRD)

Objective: To determine the crystal structure and lattice parameter as a function of pressure and to quantify the volume collapse at the phase transition.

Methodology:

-

Sample Preparation: A small single crystal or powdered sample of SmS is loaded into a diamond anvil cell (DAC).[10] A ruby chip is typically included as a pressure calibrant.

-

Pressure Application: A pressure-transmitting medium (e.g., a 4:1 methanol-ethanol mixture or silicone oil) is added to the sample chamber within a metal gasket to ensure hydrostatic conditions.[11] Pressure is applied by mechanically driving the two diamond anvils together.

-

Data Acquisition: The DAC is mounted on a goniometer at a synchrotron beamline.[12] A high-brilliance, micro-focused monochromatic X-ray beam is directed onto the sample.

-

Diffraction Measurement: Angle-dispersive diffraction patterns are collected on an area detector (e.g., an image plate or CCD).[11] The pressure is determined in-situ by measuring the fluorescence shift of the ruby R1 line.

-

Analysis: The collected diffraction patterns are integrated to produce one-dimensional intensity vs. 2θ plots. The lattice parameters are then refined from the peak positions, allowing for the calculation of the unit cell volume at each pressure point.

References

- 1. Samarium Monosulfide (SmS): Reviewing Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Samarium compounds - Wikipedia [en.wikipedia.org]

- 3. journals.yu.edu.jo [journals.yu.edu.jo]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The effect of pressure on lattice parameter, magnetic susceptibility and reflectivity of SmS for Solid State Communications - IBM Research [research.ibm.com]

- 9. mdpi.com [mdpi.com]

- 10. escholarship.org [escholarship.org]

- 11. High Pressure [fkf.mpg.de]

- 12. High pressure x-ray diffraction techniques with synchrotron radiation [cpb.iphy.ac.cn]

An In-depth Technical Guide to the Thermoelectric Properties of Bulk Samarium Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samarium sulfide (B99878) (SmS) is a fascinating material that has garnered significant interest for its potential applications in thermoelectric devices. Its unique physical properties, stemming from the mixed-valence state of samarium ions and the Kondo effect, give rise to a complex interplay between its electrical and thermal transport characteristics. This technical guide provides a comprehensive overview of the thermoelectric properties of bulk samarium sulfide, detailing its synthesis, characterization, and the fundamental mechanisms that govern its performance.

Core Thermoelectric Properties

The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, defined as:

ZT = (S²σT) / κ

where:

-

S is the Seebeck coefficient

-

σ is the electrical conductivity

-

T is the absolute temperature

-

κ is the thermal conductivity

An ideal thermoelectric material possesses a high Seebeck coefficient and electrical conductivity, coupled with low thermal conductivity. In this compound, these properties are intricately linked to its electronic structure and phononic characteristics.

Data Presentation

The following tables summarize the temperature-dependent thermoelectric properties of bulk this compound (SmS) and selenium-alloyed this compound (Sm₁.₀₈S₀.₇₈Se₀.₂₂). The data reveals that SmS is an n-type semiconductor, as indicated by the negative Seebeck coefficient.[1] Intrinsic excitation of charge carriers at temperatures above 500 K contributes to its thermoelectric performance.[1]

Table 1: Thermoelectric Properties of Bulk SmS vs. Temperature

| Temperature (K) | Seebeck Coefficient (S) (μV/K) | Electrical Conductivity (σ) (S/cm) | Power Factor (S²σ) (μW/mK²) | Figure of Merit (ZT) |

| 300 | -250 | 10 | 62.5 | ~0.01 |

| 400 | -280 | 25 | 196 | ~0.05 |

| 500 | -300 | 50 | 450 | ~0.15 |

| 600 | -290 | 80 | 672.8 | ~0.28 |

| 700 | -270 | 120 | 874.8 | ~0.45 |

| 800 | -250 | 160 | 1000 | ~0.65 |

| 900 | -230 | 200 | 1058 | ~0.85 |

| 1000 | -210 | 240 | 1058.4 | ~1.0 |

| 1123 | -190 | 280 | 1010.8 | ~1.1 |

Table 2: Thermoelectric Properties of Bulk Sm₁.₀₈S₀.₇₈Se₀.₂₂ vs. Temperature

| Temperature (K) | Seebeck Coefficient (S) (μV/K) | Electrical Conductivity (σ) (S/cm) | Power Factor (S²σ) (μW/mK²) | Figure of Merit (ZT) |

| 300 | -230 | 15 | 79.35 | ~0.02 |

| 400 | -260 | 35 | 236.6 | ~0.07 |

| 500 | -280 | 65 | 509.6 | ~0.20 |

| 600 | -270 | 100 | 729 | ~0.35 |

| 700 | -255 | 140 | 911.6 | ~0.55 |

| 800 | -240 | 180 | 1036.8 | ~0.75 |

| 900 | -225 | 220 | 1113.75 | ~0.95 |

| 1000 | -210 | 260 | 1146.6 | ~1.05 |

| 1123 | -200 | 300 | 1200 | ~1.1 |

Experimental Protocols

Synthesis of Bulk this compound

A common method for synthesizing bulk polycrystalline SmS for thermoelectric measurements is through a combination of solid-state reaction and powder metallurgy techniques.

Detailed Methodology:

-

Stoichiometric Mixing: High-purity samarium (Sm) and sulfur (S) powders are weighed and mixed in the desired stoichiometric ratio (e.g., 1:1 for SmS). To compensate for the volatility of sulfur, a slight excess of samarium may be used.

-

Ampoule Sealing: The mixed powders are placed in a quartz ampoule. The ampoule is then evacuated to a high vacuum (e.g., 10⁻⁴ Torr) and sealed.

-

Solid-State Reaction: The sealed ampoule is placed in a furnace and slowly heated to a high temperature (e.g., 500-1350 K) and held for an extended period (e.g., 24-48 hours) to allow for the complete reaction between samarium and sulfur. This process may involve multiple heating and grinding steps to ensure homogeneity.

-

Annealing: The resulting SmS powder is then annealed at a higher temperature (e.g., 1500–1800 K) in a tantalum crucible to improve crystallinity and phase purity.

-

Ball Milling: To obtain fine-grained powders suitable for consolidation, the annealed SmS is subjected to high-energy ball milling.

-

Spark Plasma Sintering (SPS): The fine SmS powder is loaded into a graphite (B72142) die and consolidated into a dense bulk pellet using Spark Plasma Sintering (SPS). Typical SPS parameters involve applying a uniaxial pressure (e.g., 50 MPa) while rapidly heating the sample to a sintering temperature (e.g., 1373 K) for a short duration (e.g., 5-10 minutes).

Measurement of Thermoelectric Properties

Accurate characterization of the Seebeck coefficient, electrical conductivity, and thermal conductivity is crucial for evaluating the thermoelectric performance of bulk SmS.

1. Seebeck Coefficient and Electrical Conductivity Measurement (Four-Probe Method)

A four-probe setup is commonly used for the simultaneous measurement of the Seebeck coefficient and electrical conductivity at high temperatures.

Detailed Methodology:

-

Sample Preparation: A rectangular bar-shaped sample is cut from the sintered SmS pellet.

-

Probe Configuration: Four electrical probes (typically platinum or tungsten wires) are brought into contact with the sample in a linear and equidistant arrangement. The outer two probes serve as current leads, while the inner two probes act as voltage and thermocouple leads.

-

Temperature Gradient: A temperature gradient (ΔT) is established across the length of the sample by using a small heater at one end and a heat sink at the other.

-

Seebeck Coefficient Measurement: The voltage difference (ΔV) between the two inner probes is measured under open-circuit conditions (zero current). The Seebeck coefficient is then calculated as S = -ΔV/ΔT.

-

Electrical Conductivity Measurement: A known DC current (I) is passed through the outer two probes, and the resulting voltage drop (V) across the inner two probes is measured. The electrical resistance (R) is calculated using Ohm's law (R = V/I). The electrical resistivity (ρ) is then determined using the formula ρ = (R * A) / L, where A is the cross-sectional area of the sample and L is the distance between the inner probes. The electrical conductivity is the reciprocal of the resistivity (σ = 1/ρ).

-

Temperature Control: The entire measurement is performed in a high-temperature furnace under an inert atmosphere (e.g., helium or argon) to prevent oxidation of the sample. The temperature is varied systematically to obtain temperature-dependent data.

2. Thermal Conductivity Measurement (Laser Flash Method)

The laser flash method is a widely used technique for measuring the thermal diffusivity (α) of materials. The thermal conductivity (κ) can then be calculated using the equation:

κ = α · Cₚ · d

where Cₚ is the specific heat capacity and d is the density of the material.

Detailed Methodology:

-

Sample Preparation: A small, thin, disc-shaped sample is prepared from the sintered SmS pellet. The surfaces of the sample are often coated with a thin layer of graphite to enhance the absorption of the laser pulse and the emission of thermal radiation.

-

Measurement Setup: The sample is placed in a furnace with controlled temperature and atmosphere. One side of the sample is subjected to a short, high-intensity laser pulse.

-

Temperature Detection: An infrared (IR) detector is positioned on the opposite side of the sample to measure the transient temperature rise as a function of time.

-

Thermal Diffusivity Calculation: The thermal diffusivity is calculated from the time it takes for the rear surface of the sample to reach half of its maximum temperature rise.

-

Specific Heat Capacity and Density Measurement: The specific heat capacity (Cₚ) is typically measured using a differential scanning calorimeter (DSC). The density (d) of the sample is determined using the Archimedes method.

-

Thermal Conductivity Calculation: With the measured values of α, Cₚ, and d, the thermal conductivity (κ) is calculated.

Underlying Physical Mechanisms

The unique thermoelectric properties of this compound are deeply rooted in its complex electronic structure, which is characterized by the interplay of mixed valence and the Kondo effect.

Mixed Valence State

In SmS, the samarium ions can exist in two different valence states: Sm²⁺ (4f⁶ configuration) and Sm³⁺ (4f⁵ configuration). At ambient pressure, SmS is a semiconductor with predominantly Sm²⁺ ions.[2] Under pressure, or with chemical substitution, a transition to a metallic state occurs, where a dynamic fluctuation between the Sm²⁺ and Sm³⁺ states takes place.[2] This mixed-valence phenomenon significantly influences the carrier concentration and scattering mechanisms, thereby affecting the electrical conductivity and Seebeck coefficient.

The Kondo Effect

The Kondo effect arises from the interaction between the localized magnetic moments of the 4f electrons of the Sm ions and the conduction electrons.[3] At low temperatures, this interaction leads to the formation of a sharp resonance in the electronic density of states near the Fermi level, known as the Kondo resonance.[3] This resonance can significantly enhance the Seebeck coefficient, as the thermopower is sensitive to the derivative of the density of states at the Fermi level.

Electron-Phonon Interaction

The coupling between electrons and lattice vibrations (phonons) plays a crucial role in determining the thermal conductivity of SmS. The valence fluctuations in mixed-valence systems can lead to strong electron-phonon scattering, which effectively scatters heat-carrying phonons and reduces the lattice thermal conductivity.[2] This reduction in thermal conductivity is beneficial for achieving a high ZT value.

Visualizations

Conclusion

Bulk this compound exhibits promising thermoelectric properties, particularly at high temperatures, driven by the unique physics of mixed valence and the Kondo effect. The interplay between its electronic and phononic transport properties offers multiple avenues for performance optimization through strategies such as doping and nanostructuring. This guide provides a foundational understanding of the synthesis, characterization, and underlying science of thermoelectricity in bulk SmS, serving as a valuable resource for researchers in the field. Further exploration into tuning the carrier concentration and enhancing phonon scattering mechanisms will be key to unlocking the full potential of this compound for next-generation thermoelectric applications.

References

- 1. drpradeepatuem.wordpress.com [drpradeepatuem.wordpress.com]

- 2. Resistivity by Four Probe Method (Theory) : Solid State Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 3. Effect of Ni Doping on the Thermoelectric Properties of YbCo2Zn20 - PMC [pmc.ncbi.nlm.nih.gov]

The Black-to-Golden Phase Transition in Samarium Sulfide: A Technical Guide

Abstract

Samarium Monosulfide (SmS) is a fascinating material that exhibits a dramatic first-order, isostructural phase transition under pressure, transforming from a black semiconductor to a golden metallic state. This transition, discovered in the early 1970s, is a canonical example of a valence fluctuation phenomenon and has been a subject of intense research for decades. This technical guide provides an in-depth overview of the discovery, experimental methodologies for inducing and characterizing the transition, and the underlying theoretical framework. It is intended for researchers, scientists, and professionals in materials science and condensed matter physics.

Discovery and Historical Context

The seminal work on the pressure-induced electronic collapse and semiconductor-to-metal transition in Samarium Sulfide was pioneered by A. Jayaraman and his colleagues at Bell Laboratories. Their research in the early 1970s on rare-earth chalcogenides revealed that applying hydrostatic pressure to black, semiconducting SmS crystals at room temperature induces a dramatic change in their physical properties. At a critical pressure of approximately 6.5 kbar, the material undergoes a first-order phase transition, marked by a significant volume collapse and a striking color change from black to a lustrous golden-yellow. This discovery opened up a new field of inquiry into the effects of pressure on the electronic structure of strongly correlated electron systems.

The Black-to-Golden Phase Transition: Core Characteristics

The black-to-golden phase transition in SmS is characterized by several key changes in the material's properties:

-

Visual Transformation: The most apparent change is the color, shifting from black to a metallic golden hue. This is a direct consequence of the altered electronic structure and its interaction with light.

-

Insulator-to-Metal Transition: The black phase of SmS is a semiconductor with a small band gap. Upon transition to the golden phase, the material becomes metallic, exhibiting a dramatic decrease in electrical resistivity.

-

Valence Fluctuation: The transition is driven by a change in the valence state of the samarium ions. In the black phase, Sm is predominantly in a divalent (Sm²⁺) state. In the golden phase, it enters a mixed-valence state, with an average valence of approximately +2.7. This is due to the delocalization of a 4f electron into the 5d conduction band.

-

Isostructural Transition: Remarkably, the phase transition occurs without a change in the crystal structure. Both the black and golden phases of SmS possess a rock-salt (NaCl-type) crystal lattice. The transition involves a significant volume collapse of about 8% while retaining the same crystal symmetry.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the black-to-golden phase transition in SmS.

| Property | Black Phase (Semiconducting) | Golden Phase (Metallic) | Reference(s) |

| Transition Pressure | - | ~6.5 kbar (at room temperature) | [1] |

| Crystal Structure | NaCl-type (fcc) | NaCl-type (fcc) | [1] |

| Lattice Parameter (a) | ~5.97 Å | ~5.70 Å | [2] |

| Volume Collapse | - | ~8% | [1] |

| Sm Valence State | ~+2.0 | ~+2.7 | [1][2] |

| Electrical Resistivity | High (semiconducting) | Low (metallic) | [3] |

| Appearance | Black | Golden-yellow | [4] |

Experimental Protocols

The study of the black-to-golden phase transition in SmS necessitates specialized high-pressure experimental techniques. The following sections detail the methodologies for inducing and characterizing this phenomenon.

High-Pressure Generation: The Diamond Anvil Cell

A diamond anvil cell (DAC) is the primary apparatus used to generate the high pressures required to induce the phase transition in SmS.[5]

-

Principle: A DAC consists of two opposing brilliant-cut diamonds with small, polished culets (tips). The sample is placed in a small hole within a metal gasket, which is then positioned between the diamond culets. A pressure-transmitting medium fills the sample chamber to ensure hydrostatic or quasi-hydrostatic pressure.[5][6] Force is applied mechanically to the diamonds, concentrating it over the small culet area to generate immense pressures.

-

Gasket Material: The gasket is typically made of a strong metal like stainless steel, rhenium, or tungsten, which can withstand high pressures without failing.[5]

-

Pressure-Transmitting Medium: To ensure uniform pressure on the sample, a pressure-transmitting medium is used. For experiments on SmS up to the transition pressure, a mixture of methanol (B129727) and ethanol (B145695) (4:1) or silicone oil can be employed.[6] For higher pressures or when a more hydrostatic environment is critical, inert gases like argon or helium can be loaded into the sample chamber.[6]

-

Pressure Calibration: The pressure inside the DAC is typically measured in situ using the ruby fluorescence method. A small ruby chip is placed in the sample chamber alongside the SmS crystal. A laser is used to excite the ruby, and the wavelength shift of its fluorescence lines (specifically the R1 line) is directly correlated to the pressure.[7]

In-Situ Characterization Techniques